2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine
Description
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) bridge connecting the pyrimidine ring to a branched 2-amino-3-methylbutyl chain. The compound’s unique substituent arrangement may influence its solubility, bioavailability, and intermolecular interactions, making it a subject of interest for drug discovery.
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
3-methyl-1-pyrimidin-2-ylsulfanylbutan-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3 |
InChI Key |
KKVSZPKACRZHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CSC1=NC=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine typically involves the alkylation of a pyrimidine derivative with a suitable sulfanyl group. One common method is the reaction of 2-chloropyrimidine with 2-amino-3-methylbutanethiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine with structurally related pyrimidine derivatives:
Key Observations:
- Substituent Flexibility: The target compound’s amino-butyl chain introduces conformational flexibility, contrasting with rigid aromatic groups (e.g., chlorophenyl in ). This flexibility may enhance membrane permeability but reduce target-binding specificity compared to DAPF’s planar fluoro-phenyl group .
- Hydrogen Bonding : DAPF and compounds form intramolecular N–H⋯N bonds, stabilizing S(7) ring motifs . The target compound’s primary amine may instead participate in intermolecular interactions, affecting crystallization or solubility.
- Biological Activity : While DAPF and herbicidal analogs ( ) are studied for specific applications, the target compound’s pharmacological profile remains underexplored, warranting further investigation.
Crystallographic and Conformational Differences
- Crystal Packing : Compounds in exhibit layered 3D structures stabilized by N–H⋯O and N–H⋯Cl bonds. In contrast, the target compound’s aliphatic chain may promote less ordered packing, impacting solid-state stability.
- Dihedral Angles : DAPF’s pyrimidine and benzene rings are inclined at 42.25°, while compounds show angles up to 62.18° . The target compound’s lack of aromatic substituents likely reduces steric hindrance, favoring linear conformations.
Pharmacokinetic and Physicochemical Properties
- Solubility: The amino-butyl chain may enhance water solubility relative to chlorophenyl or benzoate derivatives ( ).
- Bioavailability : Flexible chains often improve intestinal absorption but may increase metabolic degradation risks compared to acetamide or sulfonylurea groups .
Methodological Considerations
- Structural Analysis : SHELX software ( ) was critical for resolving hydrogen-bonding networks in DAPF and compounds. Similar methodologies could elucidate the target compound’s conformation.
Biological Activity
2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine is a compound that belongs to the pyrimidine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory effects, antimicrobial properties, and potential therapeutic applications.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine. The compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response.
Key Findings:
- IC50 Values: In vitro studies report IC50 values for COX-2 inhibition around 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
- Mechanism of Action: The compound may exert its effects by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in macrophages, which are pivotal in mediating inflammation .
2. Antimicrobial Activity
Pyrimidine derivatives have been recognized for their antimicrobial properties against various pathogens.
Research Highlights:
- Broad Spectrum: Studies indicate that compounds within this class exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values suggest effective inhibition against Staphylococcus aureus and Escherichia coli .
- Mechanism: The mechanism often involves interference with microbial DNA synthesis or metabolic pathways critical for bacterial survival .
3. Antitumor Potential
There is emerging evidence that pyrimidine derivatives can modulate immune responses and exhibit antitumor activity.
Clinical Applications:
- Cancer Treatment: Some studies suggest that derivatives can act as modulators of immune responses in tumor microenvironments, potentially enhancing the efficacy of existing cancer therapies .
- Experimental Models: In vivo studies have shown that these compounds can reduce tumor growth and metastasis in models of colorectal and breast cancer .
Case Studies
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of pyrimidine derivatives.
Key Observations:
Q & A
Q. What are the standard synthetic routes for 2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine, and how can intermediates be optimized?
Answer: The synthesis typically involves nucleophilic substitution at the pyrimidine sulfur position. A common approach is reacting 2-mercaptopyrimidine derivatives with halogenated amines (e.g., 2-amino-3-methylbutyl bromide) under basic conditions. Key intermediates include thioether precursors, which require purification via column chromatography to eliminate side products like disulfides. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:thiol) to maximize yield .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR : and NMR confirm the thioether linkage (δ ~2.8–3.2 ppm for SCH) and pyrimidine ring protons (δ ~6.5–8.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 242.12).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95%) and detect residual solvents .
Q. What biological activities are reported for structurally analogous sulfanylpyrimidine derivatives?
Answer: Analogous compounds exhibit herbicidal activity against Lactuca sativa (IC ~10 μM) and leishmanicidal effects in hamsters (10 mg/kg dose). These activities correlate with electron-withdrawing substituents on the pyrimidine ring, which enhance target binding (e.g., parasitic enzymes or plant auxin receptors) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data during structure determination be resolved?
Answer: Contradictions in hydrogen bonding or unit-cell parameters often arise from twinning, disorder, or incorrect space-group assignment. Use SHELXL for refinement, leveraging its robust least-squares algorithms and TWIN commands to model twinned data. Validate with the CIF check tool in PLATON to detect symmetry mismatches or overfitting .
Q. What experimental strategies are effective for probing structure-activity relationships (SAR) in pharmacological studies?
Answer:
- Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing the methylbutyl group with cyclopropyl) to assess steric/electronic effects.
- Biological Assays : Use in vitro kinase inhibition assays (e.g., CDK9) and in vivo models (e.g., tumor xenografts) to correlate structural changes with IC values.
- Molecular Docking : Perform simulations with AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .
Q. How do hydrogen-bonding patterns differ between polymorphs, and how can this impact material properties?
Answer: In polymorphs, intramolecular N–H···N bonds (S(7) motifs) stabilize planar conformations, while intermolecular N–H···O/Cl bonds create 3D networks (e.g., R_2$$^2(8) dimers). These differences alter solubility and thermal stability. Use SC-XRD (single-crystal X-ray diffraction) with SHELXD for phase identification and Mercury software to visualize packing motifs .
Methodological Notes
- Crystallography : For ambiguous electron density, employ SHELXE for iterative phasing and omit maps to resolve disorder .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with siRNA knockdowns to confirm target specificity .
- Synthetic Safety : Handle thiol intermediates in fume hoods due to volatility and toxicity. Quench reactions with NaHCO to neutralize residual HS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
